molecular formula C14H15Cl2FN2O3 B7056422 2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide

2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide

Cat. No.: B7056422
M. Wt: 349.2 g/mol
InChI Key: MDANELCJNQJTBW-UHFFFAOYSA-N
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Description

2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, one fluorine atom, and a morpholine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,4-dichloro-5-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with 3-morpholin-4-yl-3-oxopropanoic acid chloride to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the morpholine ring or the benzamide core.

Scientific Research Applications

2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-fluorobenzamide: Lacks the morpholine ring and has different chemical properties.

    2,4-dichloro-5-fluoro-N-(3-aminopropyl)benzamide: Contains an amine group instead of the morpholine ring.

    2,4-dichloro-5-fluoro-N-(3-hydroxypropyl)benzamide: Contains a hydroxyl group instead of the morpholine ring.

Uniqueness

2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2,4-dichloro-5-fluoro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2FN2O3/c15-10-8-11(16)12(17)7-9(10)14(21)18-2-1-13(20)19-3-5-22-6-4-19/h7-8H,1-6H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDANELCJNQJTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)C2=CC(=C(C=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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